molecular formula C21H20N4O2 B2650983 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide CAS No. 1021037-69-3

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

Cat. No.: B2650983
CAS No.: 1021037-69-3
M. Wt: 360.417
InChI Key: LBBOWZDRZUBBPL-UHFFFAOYSA-N
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Description

2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a synthetic organic compound designed for advanced pharmacological research, integrating a 1H-indole core and a 5-methyl-1,3,4-oxadiazole ring linked via an acetamide group to a phenethyl chain. This specific architecture is engineered to leverage the known biological activities of its components. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, noted for its significant and wide-ranging biological activities, particularly in the realm of cancer treatment . Concurrently, the indole moiety is a versatile framework that facilitates diverse interactions with biological macromolecules, making it a cornerstone in the design of drugs targeting various diseases, including cancer and viral infections . The primary research value of this compound lies in its potential application as a dual-purpose investigative agent in oncology and virology. Structural analogs based on the 1,3,4-oxadiazole core have demonstrated potent antiproliferative effects against various cancer cell lines through mechanism-based approaches, including the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, recent high-throughput screening and subsequent optimization have identified acetamide-linked indole-1,3,4-oxadiazole derivatives as a promising class of inhibitors against HIV-1 infectivity . These derivatives specifically target the viral transcriptional transactivator (Tat) protein, a key regulator of HIV-1 replication, and have shown efficacy against drug-resistant viral strains with high selectivity indices . The mechanism of action for such compounds is hypothesized to involve the disruption of key protein-protein or protein-nucleic acid interactions within cancer proliferation pathways or viral replication cycles. For instance, related compounds have been shown to inhibit Tat-mediated epigenetic modulation on the viral LTR promoter, thereby suppressing viral transcription without general cellular toxicity . This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or veterinary applications, or for human use of any kind.

Properties

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-15-23-24-21(27-15)18-13-25(19-10-6-5-9-17(18)19)14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBOWZDRZUBBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Compounds containing the oxadiazole ring have been extensively studied for their anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the indole structure may enhance this activity due to its known interactions with biological targets involved in cancer progression .

Anti-inflammatory Properties

Studies have shown that oxadiazole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes compounds like 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide potential candidates for developing anti-inflammatory drugs .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to the oxadiazole moiety, which has been recognized for its ability to disrupt microbial cell membranes .

Electro-optical Devices

The thermal and chemical stability of oxadiazole derivatives makes them suitable for applications in electro-optical devices. Their ability to emit blue light with high quantum yields positions them as promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Fluorescent Probes

Due to their luminescent properties, compounds like 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide can be utilized as fluorescent probes in biological imaging and sensing applications. Their fluorescence characteristics can be leveraged for detecting specific biomolecules in complex samples .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with indole substitutions exhibited enhanced anticancer activity compared to their non-indole counterparts. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of oxadiazole-based compounds demonstrated that these molecules could significantly reduce levels of inflammatory markers in vitro. This suggests a pathway for developing new anti-inflammatory therapies utilizing such compounds .

Mechanism of Action

The mechanism of action of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can intercalate with DNA, affecting gene expression and cell proliferation. The phenethylacetamide group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Key Substituents Biological Activity Reference
2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide Indole + oxadiazole + acetamide 5-Methyl oxadiazole, phenethyl group Anticancer (in silico)
N-(3-Methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Indole + oxadiazole + acetamide 3-Methoxyphenyl (vs. phenethyl) Not reported
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole + oxadiazole + thioacetamide Sulfur bridge, varied N-substituents Enzyme inhibition (e.g., urease)
2-{(3Z)-2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-indol-1-yl}-N-phenethylacetamide Indole + thiazolidinone + acetamide Thioxothiazolidinone core Not reported (structural diversity)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole + thiadiazole + acetamide Ethyl thiadiazole, methoxyphenyl Computational screening (ZINC database)

Key Comparative Findings

A. Heterocyclic Core Modifications
  • Oxadiazole vs. Thiadiazole/Thiazolidinone: The 5-methyl-1,3,4-oxadiazole in the target compound improves metabolic stability compared to thiadiazole derivatives (e.g., ), which may exhibit higher reactivity due to sulfur .
B. Substituent Effects
  • Phenethyl vs. Methoxyphenyl :
    • The phenethyl group in the target compound enhances lipophilicity and membrane permeability compared to methoxyphenyl analogues (), which may prioritize polar interactions .
  • Sulfanyl vs. Methyl Oxadiazole :
    • Sulfanyl-linked acetamides (–11) demonstrate stronger enzyme inhibition (e.g., urease) due to sulfur’s electronegativity, whereas methyl substitution favors anticancer activity via hydrophobic interactions .

Biological Activity

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a derivative of indole and oxadiazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C17H19N3O\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}

This structure includes an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring and a phenethylacetamide group. The unique combination of these functional groups is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study highlighted that 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles demonstrated potent bactericidal effects against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
29MRSA12 µg/mL
25E. coli16 µg/mL
24Candida albicans8 µg/mL

These findings suggest that the presence of oxadiazole in the structure enhances its ability to inhibit microbial growth.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies revealed that certain derivatives did not exhibit significant cytotoxicity against normal cell lines (e.g., L929 fibroblasts), indicating a favorable safety margin .

Table 2: Cytotoxic Effects on L929 Cells

CompoundConcentration (µM)Cell Viability (%) after 24h
2910092
2520068
2450114

The results indicate that while some compounds showed reduced viability at higher concentrations, others like compound 24 actually promoted cell viability.

The mechanism by which oxadiazole derivatives exert their antimicrobial effects is believed to involve interference with microbial biofilm formation and gene transcription related to virulence factors . This suggests potential applications in treating infections caused by resistant strains.

Case Studies

Several studies have explored the biological activity of similar oxadiazole compounds:

  • Study on Antioxidant Properties : A study investigated the protective effects of indole-based oxadiazoles against oxidative stress in cellular models. The results indicated that these compounds could mitigate oxidative damage in fibroblast cells .
  • Synthesis and Characterization : Research into the synthesis of various indole and oxadiazole derivatives has shown that modifications at different positions significantly influence their biological activity. This highlights the importance of structure-activity relationships in drug design .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 1,3,4-oxadiazole-containing indole derivatives like this compound?

Methodological Answer:
The synthesis typically involves 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes, catalyzed by copper(I) or copper(II) salts. For example:

  • Step 1: Prepare 2-azido-N-phenethylacetamide derivatives via substitution of chloroacetamides with sodium azide in a toluene-water solvent system .
  • Step 2: React the azide with a functionalized alkyne (e.g., 5-methyl-1,3,4-oxadiazole-propargyl derivatives) using Cu(OAc)₂ in a tert-butanol/water (3:1) mixture at room temperature .
  • Key Validation: Monitor reaction progress via TLC (hexane:ethyl acetate) and confirm structures using IR (C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) and ¹H/¹³C NMR (e.g., triazole proton at δ 8.3–8.4 ppm) .

Basic: How are spectral techniques (IR, NMR, HRMS) applied to confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify critical functional groups:
    • C=O stretch (~1670 cm⁻¹) confirms the acetamide moiety.
    • Triazole C–N stretch (~1300 cm⁻¹) and oxadiazole ring vibrations (~1590 cm⁻¹) .
  • NMR Analysis:
    • ¹H NMR: Look for indole H-3 (δ ~7.2–8.4 ppm), phenethyl protons (δ ~2.8–3.6 ppm), and triazole CH₂ (δ ~5.4 ppm) .
    • ¹³C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and oxadiazole/triazole carbons (δ ~140–155 ppm) .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) require:

  • Cross-Validation: Compare experimental data with computational predictions (DFT-based NMR simulations) or literature analogs .
  • Isotopic Labeling: Use deuterated solvents to confirm exchangeable protons (e.g., NH in acetamide).
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate indole CH groups with their ¹³C signals .

Advanced: What methodologies are used to evaluate the biological activity of such compounds?

Methodological Answer:

  • Antioxidant Assays:
    • DPPH radical scavenging (measure IC₅₀ at 517 nm) .
    • Ferric reducing antioxidant power (FRAP) .
  • Antimicrobial Screening:
    • Broth microdilution for MIC determination against Gram+/Gram– bacteria .
    • Zone of inhibition assays with agar diffusion .
  • Enzyme Inhibition:
    • Use fluorogenic substrates (e.g., acetylcholinesterase inhibition for neurological applications) .

Basic: How are reaction conditions optimized for copper-catalyzed cycloaddition in synthesis?

Methodological Answer:

  • Catalyst Screening: Test Cu(I) (e.g., CuI) vs. Cu(II) (e.g., Cu(OAc)₂) for regioselectivity and yield .
  • Solvent Systems: Compare tert-butanol/water with DMF or THF; aqueous mixtures often improve solubility and reduce by-products .
  • Temperature Control: Room temperature vs. heating (e.g., 50°C) to balance reaction rate and side reactions .

Advanced: How can computational methods aid in understanding the mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., antioxidant enzymes or microbial DNA gyrase). For example, oxadiazole rings may form π-π stacking with aromatic residues .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with bioactivity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the indole/oxadiazole moieties .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Purity Monitoring: Regularly check via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How are structure-activity relationships (SARs) investigated for analogs?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens, methyl, or nitro groups on the phenethyl or oxadiazole rings .
  • Bioisosteric Replacement: Replace oxadiazole with 1,2,4-triazole or thiadiazole to assess impact on activity .
  • Quantitative Analysis: Use IC₅₀ or MIC values to rank substituent contributions via Hansch analysis .

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